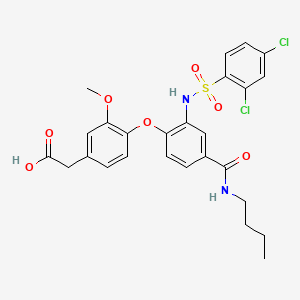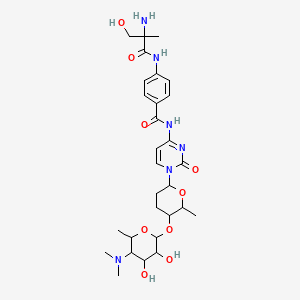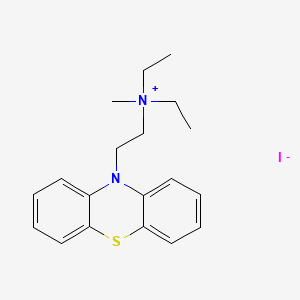
Ammonium, diethylmethyl(2-(10-phenothiazinyl)ethyl)-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, diethylmethyl(2-(10-phenothiazinyl)ethyl)-, iodide is a biaoctive chemical.
Wissenschaftliche Forschungsanwendungen
Liquid Crystal and Polymer Research
Ammonium iodides have been utilized in the study of liquid crystals and polymers. Ujiie and Iimura (1992) investigated the thermal properties and orientational behavior of a liquid-crystalline ion complex polymer involving ammonium iodides. They found that these compounds play a crucial role in forming smectic layer structures and enhancing the thermal stability of these states, with implications for materials science and engineering (Ujiie & Iimura, 1992).
Optical Storage and Photoswitching Applications
N, N-diethanol and other ammonium iodides have been synthesized and characterized for their mesomorphic and photoswitching properties, useful in optical storage devices. Their research by S. B N, W. Yam, and G. Hegde (2019) indicated that these compounds exhibit high photoisomerization, important for optical image storage applications (S. B N, Yam, & Hegde, 2019).
Photovoltaic Applications
The study of hybrid halide perovskites, including ethyl-ammonium tin iodide, has gained attention for their potential in photovoltaic applications. A 2020 study by T. Joshi et al. explored the structural, electronic, optical, and thermoelectric properties of these compounds, underscoring their suitability for cost-effective photovoltaic device applications due to high absorption coefficients and Seebeck coefficients (Joshi et al., 2020).
Dye-Sensitized Solar Cells
Research by Henriette Santa-Nokki et al. (2007) involved the synthesis of new quaternary ammonium iodides as electrolytes in dye-sensitized solar cells. Their findings suggest the potential of these compounds in improving the efficiency of solar cells, a critical area in renewable energy research (Santa-Nokki et al., 2007).
Chemical Synthesis and Catalysis
Ammonium iodide has been used in the cyclization of 2'-hydroxychalcones to flavones, as explored by P. Kulkarni et al. (2013). This process presents an eco-friendly alternative in chemical synthesis, avoiding the use of toxic molecular iodine (Kulkarni et al., 2013).
Eigenschaften
CAS-Nummer |
77967-09-0 |
|---|---|
Molekularformel |
C19H25IN2S |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
diethyl-methyl-(2-phenothiazin-10-ylethyl)azanium;iodide |
InChI |
InChI=1S/C19H25N2S.HI/c1-4-21(3,5-2)15-14-20-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)20;/h6-13H,4-5,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MMJKIQOLSLCIGK-UHFFFAOYSA-O |
SMILES |
CC[N+](C)(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C31.[I-] |
Kanonische SMILES |
CC[N+](C)(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C31.[I-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ammonium, diethylmethyl(2-(10-phenothiazinyl)ethyl)-, iodide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


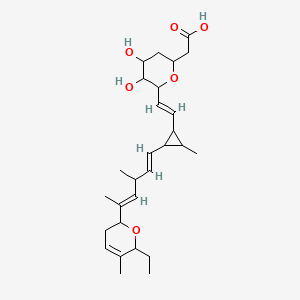

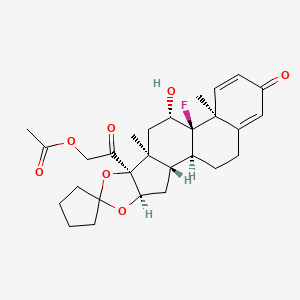
![7-[[4-(4,7,10,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-trien-7-ylmethyl)phenyl]methyl]-4,7,10,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B1664842.png)
![1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B1664844.png)

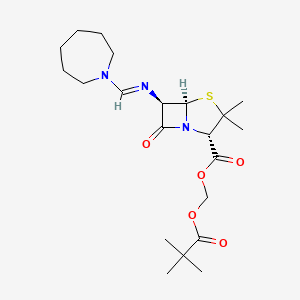
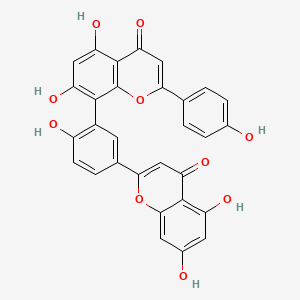
![2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline](/img/structure/B1664852.png)
